molecular formula C6H2F5N B1217426 Pentafluoroaniline CAS No. 771-60-8

Pentafluoroaniline

Cat. No. B1217426
CAS RN: 771-60-8
M. Wt: 183.08 g/mol
InChI Key: NOXLGCOSAFGMDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentafluoroaniline has been explored through various chemical routes. One method involves the decarbonylation of pentafluoroformanilide with hot calcium oxide, leading to the formation of pentafluoroaniline. This process highlights the compound's preparation from ethyl formate and the monosodium salt of pentafluoroaniline, showcasing its synthetic accessibility (Banks, Haszeldine, & Willoughby, 1975).

Molecular Structure Analysis

Pentafluoroaniline's molecular structure is influenced by the strong electron-withdrawing effects of the fluorine atoms, which significantly affect its reactivity and interaction with other molecules. This electronic effect is evident in the synthesis and acidity studies of pentakis(trifluoromethyl) derivatives, where the pentafluoroaniline serves as a precursor for creating highly electron-deficient and sterically crowded groups, facilitating the design of novel stable molecules with unique properties (Kütt et al., 2008).

Chemical Reactions and Properties

Pentafluoroaniline undergoes various chemical reactions that highlight its reactivity and utility in organic synthesis. For instance, its oxidation by aqueous sodium hypochlorite under phase-transfer conditions yields several complex compounds, including decafluoroazobenzene and N-chloro-N′-(pentafluorophenyl)-2,3,5,6-tetrafluorobenzo-1,4-quinone di-imine. These reactions showcase pentafluoroaniline's role in forming structurally diverse and functionally rich compounds (Deadman et al., 1989).

Physical Properties Analysis

The physical properties of pentafluoroaniline and its derivatives are profoundly influenced by the fluorine atoms. These properties include high thermal and chemical stability, which are essential for applications in materials science and organic electronics. For example, perfluoropentacene, synthesized from pentafluoroaniline derivatives, exhibits high electron mobility and stable p-n junctions in organic field-effect transistors (OFETs), demonstrating the impact of fluorination on enhancing the performance of organic semiconductors (Sakamoto et al., 2004).

Chemical Properties Analysis

The chemical properties of pentafluoroaniline, such as its reactivity and interaction with other molecules, are central to its applications in synthesis and materials development. The compound's ability to participate in C-H borylation reactions, leading to the formation of borylated products, showcases its versatility in introducing boron-containing groups into aromatic systems. This reactivity is valuable for creating compounds with novel properties for further chemical transformations (Sasaki et al., 2014).

Scientific Research Applications

Preparation of Pentafluorophenylammonium Triflate

  • Application Summary : Pentafluoroaniline is used in the preparation of pentafluorophenylammonium triflate . This compound is an efficient catalyst for esterification and thioesterification .
  • Results or Outcomes : The resulting pentafluorophenylammonium triflate is an efficient catalyst for esterification and thioesterification .

Synthesis of Titanium Complexes

  • Application Summary : Pentafluoroaniline is also used in the synthesis of various titanium complexes having two anionic [N, O-] bidentate salicylaldiminato ligands .
  • Results or Outcomes : The resulting titanium complexes can have various applications in catalysis and materials science .

Passivation of Perovskite Solar Cells

  • Application Summary : Pentafluoroaniline (PFA) is used as a passivating additive to enhance the stability of perovskite films, thereby improving the efficiency of Perovskite Solar Cells (PVSCs) .
  • Methods of Application : PFA is added to the perovskite films during the fabrication process of the solar cells. The specific experimental procedures and technical details for this application are not provided in the sources .
  • Results or Outcomes : Among various fluoroaromatic amine additives, PFA most proficiently improved the efficiency along with the moisture and thermo-stability of MAPbI3 based PVSCs. The power conversion efficiency (PCE) was enhanced beyond 20% for the PFA passivated device, compared to the 15.08% of the pristine device without any passivation .

Synthesis of Fluorinated Polymers

  • Application Summary : Pentafluoroaniline is used in the synthesis of fluorinated polymers . These polymers have unique properties such as high thermal stability, chemical resistance, and low surface energy, making them useful in a variety of applications including coatings, films, membranes, and advanced electronic materials .
  • Results or Outcomes : The resulting fluorinated polymers exhibit high thermal stability, chemical resistance, and low surface energy .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Future Directions

Pentafluoroaniline has been utilized as a passivating additive to enhance the stability of perovskite films, thereby improving the efficiency of perovskite solar cells . This work presented a generic approach to improve the overall stability and performances of perovskite solar cells, thereby widening the possibility towards practical applications .

properties

IUPAC Name

2,3,4,5,6-pentafluoroaniline
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXLGCOSAFGMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022119
Record name 2,3,4,5,6-Pentafluoroaniline
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Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,3,4,5,6-Pentafluoroaniline

CAS RN

771-60-8
Record name Pentafluoroaniline
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Record name 2,3,4,5,6-Pentafluoroaniline
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Record name Pentafluoroaniline
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Record name Benzenamine, 2,3,4,5,6-pentafluoro-
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Record name 2,3,4,5,6-Pentafluoroaniline
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Record name 2,3,4,5,6-pentafluoroaniline
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Record name 2,3,4,5,6-PENTAFLUOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
M Gdaniec - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
In the title compound, C6H2F5N, the N atom of the amino group deviates by 0.19 (2) Å from the plane of its bonded atoms and thus has slightly pyramidal sp2 hybridization. The crystal …
Number of citations: 11 scripts.iucr.org
P Wojciechowski - Journal of Fluorine Chemistry, 2013 - Elsevier
2,3,4,5,6-Pentafluoroaniline (PFA) is a very attractive object to theoretical study of fluorine interaction with an aromatic ring. Two major opposite effects are observed in PFA: interaction …
Number of citations: 11 www.sciencedirect.com
JA Faniran, HF Shurvell - Spectrochimica Acta Part A: Molecular …, 1975 - Elsevier
The ir spectrum of pentafluoroaniline in vapour and solid states and in carbon tetrachloride solution has been recorded between 4000-40 cm − . Raman spectra of the solid and …
Number of citations: 11 www.sciencedirect.com
I Iweibo, RA Oderinde, JA Faniran - Spectrochimica Acta Part A: Molecular …, 1982 - Elsevier
… bands in pentachloroaniline, pentafluoroaniline, 4-chloroaniline … appear to be mixed in pentafluoroaniline, 4-chloroaniline or … that in pentachloroaniline and pentafluoroaniline different …
Number of citations: 34 www.sciencedirect.com
KW Chi, GG Furin, IY Bagryanskay… - Journal of Fluorine …, 2000 - Elsevier
… and perfluoro-5-azanon-4-ene (2) with aniline and its derivatives 4-fluoroaniline, 2,6-dimethylaniline, 2,6-dichloroaniline, 4-methoxyaniline, 2- and 4-nitroaniline and pentafluoroaniline. …
Number of citations: 11 www.sciencedirect.com
LCT Shoute, JP Mittal, P Neta - The Journal of Physical Chemistry, 1996 - ACS Publications
… to the pentafluoroaniline radical cation. The pK a = 1.9 of the pentafluoroaniline radical cation … In acidic solution, however, the reaction of OH leads to formation of the pentafluoroaniline …
Number of citations: 19 pubs.acs.org
PH Oldham, GH Williams, BA Wilson - Journal of the Chemical Society …, 1971 - pubs.rsc.org
The pentafluorophenylation of benzene, hexafluorobenzene, chloro-, bromo- and nitro-benzene, and toluene, and the competitive pentafluorophenylation of an equimolar mixture of …
Number of citations: 11 pubs.rsc.org
TD Petrova, IS Popova, IV Kolesnikova… - Russian chemical …, 1994 - Springer
… of pentafluoroaniline with aromatic trifluoromethyl derivatives. Furthermore, to simultaneously involve several CX 3 groups in the reaction, we studied reactions of pentafluoroaniline and …
Number of citations: 1 link.springer.com
VI Borovkov, IV Beregovaya… - The Journal of …, 2015 - ACS Publications
Radical anions (RAs) are the key intermediates of the selective hydrodefluorination of polyfluoroarenes. We used the techniques of optically detected electron paramagnetic resonance (…
Number of citations: 18 pubs.acs.org
R Hazard - 1965 - search.proquest.com
Attempts to bring about the homolytic decomposition of pentafluoroiodobenzene and thereby generate the pentafluorophenyl radical are described. Photochemical and thermal …
Number of citations: 0 search.proquest.com

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